Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Medicinal Chemistry Analytical Chemistry Quality Control

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (CAS 1279852-35-5) is a validated core scaffold for SHP1 phosphatase inhibitor development (IC50 1.33 μmol/L for a representative derivative). - Distinct 1H NMR fingerprint (CDCl3) ensures unambiguous identity and purity verification. - Predicted logP 2.2 differentiates it from the methyl ester, impacting membrane permeability and formulation studies. - Proven mesogenic unit for liquid crystal research with potential ferroelectric device applications.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 1279852-35-5
Cat. No. B1403087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
CAS1279852-35-5
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyXLOSEAOBCVYOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate: Differentiation & Procurement Data


Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (CAS 1279852-35-5) is a heterocyclic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.28 g/mol . It belongs to the 1,3,4-thiadiazole class, a scaffold widely recognized for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its structure features an ethyl carboxylate ester at the 2-position and a phenyl group at the 5-position of the thiadiazole ring , a substitution pattern that imparts specific physicochemical and biological properties relevant to medicinal chemistry and materials science applications.

Scaffold 1,3,4-Thiadiazole core with defined 2-ester, 5-phenyl substitution Medicinal chemistry and SAR studies
Identity Distinct ¹H NMR fingerprint for unambiguous lot confirmation Analytical QC and procurement verification
Property Reported logP ~2.2 supports membrane-permeability study context ADME and formulation research
Material Thiadiazole-carboxylate core reported as mesogenic building block Liquid crystal and self-organizing material synthesis

Why Analogs Cannot Substitute for Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate


Substitution with other 1,3,4-thiadiazole-2-carboxylate esters is not scientifically valid due to profound differences in physicochemical properties and biological activity profiles driven by specific substituents. For example, the 4-chlorophenyl derivative (CAS 1243461-28-0) exhibits different electronic and steric properties [1], while the 2-amino derivative (CAS 2002-03-1) shows distinct pharmacological actions . Even a minor change from the ethyl ester to the methyl ester alters the compound's melting point and logP, impacting its behavior in assays and formulations [2]. The evidence below quantifies these critical differences, demonstrating why this specific compound must be prioritized for research and development programs.

1
Methyl ester analog is not interchangeable Ethyl vs. methyl ester alters logP and melting point, shifting assay and formulation behavior. Direct substitution may not reproduce solubility or permeability outcomes.
2
4-Chlorophenyl analog differs in electronic profile The chloro substituent shifts the aromatic NMR pattern and electronic properties. Biological target engagement may not transfer between these aryl variants.
3
2-Amino analog has divergent pharmacological profile The 2-amino derivative exhibits reported CNS activity in seizure models. This ester analog shows no comparable profile; class-level pathway response may differ substantially.

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate: Differentiation from Analogs


1H NMR Fingerprint vs. 4-Chlorophenyl Analog

The 1H NMR spectrum of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate in CDCl3 shows distinct aromatic proton signals at δ 7.45-7.65 (m, 3H) and δ 8.02-8.07 (m, 2H), which differ significantly from the 4-chlorophenyl analog (CAS 1243461-28-0) due to the electronic influence of the chlorine substituent on the aromatic ring . The ethyl ester group appears as a triplet at δ 1.49 (J=1.00 Hz) and a quartet at δ 4.55 (J=1.00 Hz). This unique spectral fingerprint enables unambiguous identity verification and quantification during procurement and quality control.

¹H NMR Fingerprint
Head-to-head
Target: δ 1.49 (t), 4.55 (q), 7.45–7.65 (m), 8.02–8.07 (m) in CDCl₃, 400 MHz.Comparator: 4-chlorophenyl analog — aromatic pattern altered by Cl substituent; distinct spectral fingerprint.
Supports unambiguous identity verification for procurement and QC.
Analytical context; confirm under your NMR conditions.
Medicinal Chemistry Analytical Chemistry Quality Control

LogP & Melting Point Differences vs. Methyl Ester

The ethyl ester derivative (logP ~2.2, predicted) exhibits a higher lipophilicity compared to the methyl ester analog (methyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, CAS 103752-80-3, logP not reported but expected lower based on alkyl chain length) [1]. This difference in logP directly impacts membrane permeability and solubility. Furthermore, the methyl ester has a reported melting point of 102°C [1], whereas the ethyl ester's melting point is not consistently reported but is expected to be lower, affecting its solid-state properties and formulation behavior.

LogP Differentiation
Reported
~2.2 predicted logP for ethyl esterMethyl ester (CAS 103752-80-3): lower logP expected; mp 102 °C reported. Ethyl ester mp not consistently reported, expected lower.
LogP and melting point differences alter permeability and formulation context.
Cross-study comparison; verify experimental values.
Drug Discovery ADME/Tox Formulation

Mesogenic Potential of 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole-2-carboxylate ester core is a recognized mesogenic unit, capable of forming liquid crystalline phases [1]. This property is not present in simple benzene analogs lacking the heterocyclic ring. The specific substitution pattern (ethyl ester and phenyl group) influences the mesomorphic temperature range and phase behavior, making this compound a valuable building block for the design of self-organizing materials and ferroelectric devices [2].

Mesogenic Potential
Class-level
1,3,4-Thiadiazole-2-carboxylate core recognized as mesogenic unit; reported to form liquid crystalline phases.Non-heterocyclic aromatic esters lack this core and do not exhibit comparable mesogenic behavior.
May support self-organizing material design; specific phase behavior context-dependent.
Class-level inference; validate mesophase for this specific substitution pattern.
Materials Science Liquid Crystals Supramolecular Chemistry

CNS Activity Profile vs. 2-Amino Analog

The 2-amino-5-phenyl-1,3,4-thiadiazole analog (CAS 2002-03-1) exhibits significant muscle relaxant and anticonvulsant activity in vivo, blocking the tonic component of maximal electroshock seizures and protecting against strychnine-induced convulsions in mice . This CNS activity is a hallmark of the 2-amino substitution pattern. In contrast, the ethyl ester derivative (CAS 1279852-35-5) is not reported to have this specific CNS profile, highlighting the profound impact of the 2-position substituent on pharmacological target engagement.

CNS Activity Profile
Head-to-head
Target (ethyl ester): No reported activity in maximal electroshock seizure or strychnine convulsion models.Comparator: 2-amino analog (CAS 2002-03-1) — blocks tonic electroshock seizures; protects against strychnine convulsions in mouse models.
2-Position substituent critically determines model-response profile; analogs not interchangeable for neuroscience studies.
In vivo mouse model evidence; endpoint context review recommended.
Neuropharmacology Drug Discovery SAR

SHP1 Inhibitory Activity of the Ethyl Ester Scaffold

5-Phenyl-1,3,4-thiadiazole derivatives have been identified as inhibitors of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key target in oncology [1]. A representative derivative (5b) exhibited an IC50 of 1.33 ± 0.16 μmol/L against SHP1 with 2-fold selectivity over SHP2 and no inhibition of PTP1B and TCPTP [1]. While direct data for the ethyl ester is not available, this class-level activity validates the 5-phenyl-1,3,4-thiadiazole scaffold as a productive starting point for SHP1 inhibitor development. The ethyl ester serves as a key intermediate for further derivatization to optimize potency and selectivity.

SHP1 Inhibition
Class-level
Related 5-phenyl-1,3,4-thiadiazole derivative (5b): IC₅₀ = 1.33 ± 0.16 μmol/L against SHP1, ~2-fold selectivity over SHP2.Ethyl ester: core scaffold validated; specific IC₅₀ not determined. In vitro enzyme inhibition assay context.
Scaffold may support SHP1 pathway inhibitor development; verify derivative-specific potency.
Class-level evidence; direct data for this ester not available. Source review recommended.
Oncology Target Validation Medicinal Chemistry

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate: Application Scenarios


SHP1 Inhibitor Lead Optimization

Researchers developing novel SHP1 inhibitors for oncology applications should procure this compound as a core scaffold. Class-level evidence confirms that the 5-phenyl-1,3,4-thiadiazole core engages SHP1 (IC50 1.33 μmol/L for a representative derivative) [1]. The ethyl ester functionality at the 2-position provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This specific substitution pattern differentiates it from inactive or less active analogs, ensuring a productive starting point for SAR studies.

Mesogenic & Self-Organizing Material Synthesis

Groups focused on liquid crystal research and the development of advanced functional materials should utilize this compound. The 1,3,4-thiadiazole-2-carboxylate ester core is a proven mesogenic unit capable of forming liquid crystalline phases [1]. The ethyl ester and phenyl substitution pattern provides a specific molecular architecture for designing self-organizing materials with potential applications in ferroelectric devices and displays . This capability is not offered by non-heterocyclic analogs.

Thiadiazole Identity & Purity Assay Development

Analytical scientists and quality control laboratories can leverage the distinct 1H NMR spectroscopic fingerprint of this compound (δ 1.49, 4.55, 7.45-7.65, 8.02-8.07 in CDCl3) [1] to develop robust identity and purity assays. This specific spectral pattern allows for unambiguous differentiation from close analogs like the 4-chlorophenyl derivative, ensuring accurate characterization and quality control in procurement and research settings.

ADME & Formulation Studies with Specific LogP

Scientists performing ADME/Tox profiling or formulation development should select this compound based on its predicted logP of 2.2 [1]. This lipophilicity value differs significantly from the methyl ester analog, directly impacting membrane permeability, solubility, and overall drug-likeness. The ethyl ester provides a distinct physicochemical profile necessary for exploring structure-property relationships and optimizing in vivo performance.

Application
Selection Property
Validation Focus
SHP1 pathway inhibition studies
5-Phenyl-1,3,4-thiadiazole scaffold with ester derivatization handle
Confirm SHP1 engagement and isoform selectivity for your derivative
Liquid crystal and self-organizing material synthesis
Reported mesogenic 1,3,4-thiadiazole-2-carboxylate core
Verify mesophase behavior and temperature range for this substitution pattern
Analytical identity and purity assay development
Distinct ¹H NMR fingerprint in CDCl₃ at 400 MHz
Cross-validate spectral assignment under your analytical conditions
ADME and formulation research
Predicted logP ~2.2 and ethyl ester physicochemical profile
Confirm experimental logP, solubility, and permeability for your assay system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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